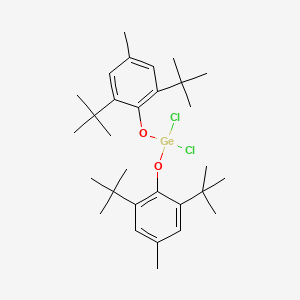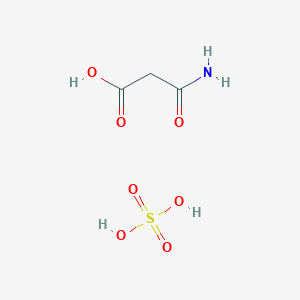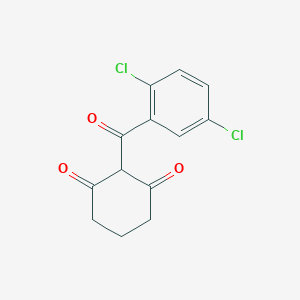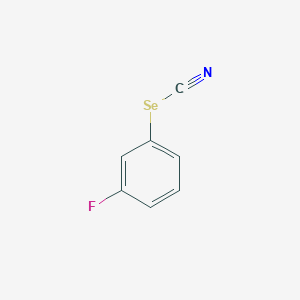
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of two 2,6-di-tert-butyl-4-methylphenoxy groups attached to a germanium atom, which is also bonded to two chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane typically involves the reaction of germanium tetrachloride with 2,6-di-tert-butyl-4-methylphenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then reacts with additional 2,6-di-tert-butyl-4-methylphenol to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain organic reactions.
Biology: Research is ongoing to explore its potential as an antioxidant and its effects on biological systems.
Medicine: Preliminary studies suggest that organogermanium compounds may have therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is investigated for its use in materials science, particularly in the development of advanced polymers and coatings.
作用機序
The mechanism by which Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane exerts its effects is not fully understood. it is believed to involve interactions with cellular components, such as proteins and nucleic acids, through its phenoxy groups. These interactions may modulate various biochemical pathways, leading to the observed biological effects. The germanium center may also play a role in redox reactions, contributing to the compound’s antioxidant properties.
類似化合物との比較
Similar Compounds
- Dichlorobis(2,6-di-tert-butylphenoxy)germane
- Dichlorobis(2,6-di-tert-butyl-4-methoxyphenoxy)germane
- Dichlorobis(2,6-di-tert-butyl-4-hydroxyphenoxy)germane
Uniqueness
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)germane is unique due to the presence of the 4-methyl group on the phenoxy ligands. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
特性
CAS番号 |
88337-84-2 |
|---|---|
分子式 |
C30H46Cl2GeO2 |
分子量 |
582.2 g/mol |
IUPAC名 |
dichloro-bis(2,6-ditert-butyl-4-methylphenoxy)germane |
InChI |
InChI=1S/C30H46Cl2GeO2/c1-19-15-21(27(3,4)5)25(22(16-19)28(6,7)8)34-33(31,32)35-26-23(29(9,10)11)17-20(2)18-24(26)30(12,13)14/h15-18H,1-14H3 |
InChIキー |
DKCINFWREZTXQB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Ge](OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C)(Cl)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)





![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
![2,6-Difluoro-N-[(2-fluoro-4-iodophenyl)carbamoyl]benzamide](/img/structure/B14386418.png)


![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)
